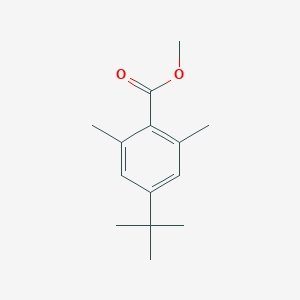








|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[C:12]([CH3:14])[C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:15])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.[CH2:20](Cl)Cl>>[C:1]([C:5]1[CH:6]=[C:7]([CH3:15])[C:8]([C:9]([O:11][CH3:20])=[O:10])=[C:12]([CH3:14])[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)O)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at 25° C. the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting white solid was dissolved in 50 ml tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise to 250 ml of methanol containing 2 ml of pyridine
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes the solvents
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
were evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 200 ml ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
100 ml of water was added
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
|
Type
|
WASH
|
|
Details
|
washed with 100 ml saturated aqueous sodium bicarbonate, 50 ml water and 25 ml brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil
|
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled in vacuo at 104°-8° C. at 1.2 mm of mercury
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=O)OC)C(=C1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 43 g | |
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |